1-(4-Chloro-3-trifluoromethyl-phenyl)-2,2-difluoro-ethanone
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Overview
Description
1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one is an organic compound characterized by the presence of chloro, trifluoromethyl, and difluoroethanone functional groups
Preparation Methods
The synthesis of 1-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds. This reaction utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the use of Grignard reagents, which react with corresponding chlorophosphines to form the desired product .
Chemical Reactions Analysis
1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include Grignard reagents, palladium catalysts, and various oxidizing and reducing agents
Scientific Research Applications
1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group, in particular, enhances the compound’s binding affinity and stability by forming strong hydrogen bonds and hydrophobic interactions with target proteins . This results in the modulation of enzymatic activity and cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one can be compared with other similar compounds, such as:
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: Used in the synthesis of aminotetrazole derivatives.
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic potential.
4-Chlorobenzotrifluoride: Utilized in various chemical syntheses. The uniqueness of 1-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one lies in its combination of chloro, trifluoromethyl, and difluoroethanone groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H4ClF5O |
---|---|
Molecular Weight |
258.57 g/mol |
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C9H4ClF5O/c10-6-2-1-4(7(16)8(11)12)3-5(6)9(13,14)15/h1-3,8H |
InChI Key |
KYQTVEYEMNEXEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
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